

# Measuring Vps34 Inhibition by Mivorilaner: Application Notes and Protocols

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## Compound of Interest

Compound Name: Mivorilaner

Cat. No.: B12429103

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## Introduction

**Mivorilaner** (also known as SAR405) is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (Vps34). Vps34 plays a crucial role in intracellular trafficking events, primarily through the production of phosphatidylinositol 3-phosphate [PI(3)P]. This lipid second messenger is essential for the initiation of autophagy and for the maturation of endosomes.[1][2] Vps34 functions within distinct protein complexes that direct its activity towards either autophagy (Complex I, containing ATG14L) or endosomal trafficking (Complex II, containing UVRAG).[3][4][5] Given its central role in these fundamental cellular processes, Vps34 has emerged as a significant therapeutic target in various diseases, including cancer.

These application notes provide detailed protocols for measuring the inhibitory activity of **Mivorilaner** against Vps34, both in biochemical and cellular assays. The described methods will enable researchers to accurately quantify the potency and cellular effects of **Mivorilaner**, facilitating its use in preclinical research and drug development.

## Data Presentation

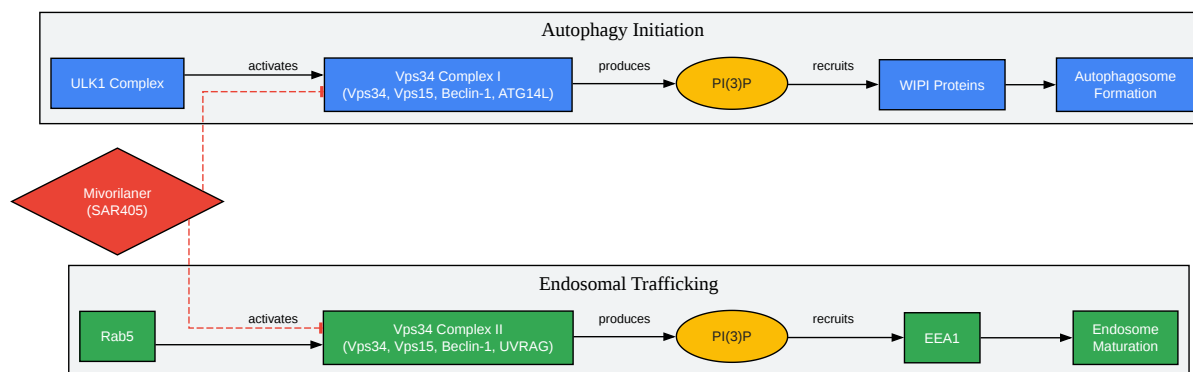
The following tables summarize the quantitative data for **Mivorilaner** (SAR405) in various assays.

Table 1: In Vitro and Cellular Potency of **Mivorilaner** (SAR405) against Vps34.

Assay Type	Parameter	Value	Reference
In Vitro Kinase Assay	IC50	1.2 nM	
In Vitro Kinase Assay	Kd	1.5 nM	
Cellular PI(3)P Production Assay (GFP-FYVE)	IC50	27 nM	
Cellular Autophagy Assay (GFP-LC3)	IC50	419 nM	
Cellular Autophagy Assay (mTOR inhibition-induced)	IC50	42 nM	

## Signaling Pathways and Experimental Workflows

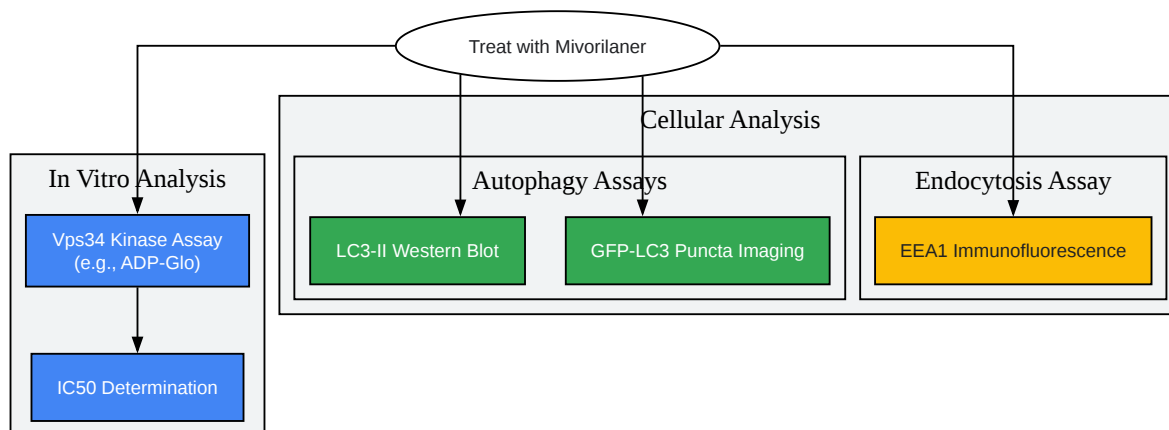
### Vps34 Signaling Pathway in Autophagy and Endocytosis



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Caption: Vps34 signaling in autophagy and endocytosis and its inhibition by **Mivorilaner**.

## Experimental Workflow for Measuring Vps34 Inhibition



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Caption: Workflow for in vitro and cellular assessment of **Mivorilaner**'s Vps34 inhibition.

## Experimental Protocols

### In Vitro Vps34 Kinase Assay (ADP-Glo™ Based)

This protocol is adapted from methods used for similar PI3K inhibitors and is suitable for determining the IC50 of **Mivorilaner**.

Objective: To measure the direct inhibitory effect of **Mivorilaner** on the enzymatic activity of recombinant Vps34.

Materials:

- Recombinant human Vps34/Vps15 complex

- **Mivorilaner** (SAR405)
- Kinase reaction buffer: 50 mM HEPES (pH 7.5), 4 mM MgCl<sub>2</sub>, 2 mM MnCl<sub>2</sub>, 1 mM EGTA, 0.1% CHAPS, 2 mM DTT
- Substrate solution: 100 μM Phosphatidylinositol (PI) and Phosphatidylserine (PS) liposomes
- ATP solution
- ADP-Glo™ Kinase Assay kit (Promega)
- 384-well white plates

#### Procedure:

- Prepare serial dilutions of **Mivorilaner** in DMSO.
- In a 384-well plate, add **Mivorilaner** dilutions or DMSO (vehicle control).
- Add the recombinant Vps34/Vps15 enzyme to each well.
- Initiate the kinase reaction by adding a mixture of the PI:PS substrate and ATP.
- Incubate the plate at 37°C for 1 hour.
- Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each **Mivorilaner** concentration relative to the DMSO control and determine the IC<sub>50</sub> value using a suitable software (e.g., GraphPad Prism).

## Cellular Autophagy Assay: LC3-II Western Blot

This assay measures the accumulation of LC3-II, a marker for autophagosomes, to assess the effect of **Mivorilaner** on autophagy.

Objective: To determine the dose-dependent effect of **Mivorilaner** on autophagosome formation by monitoring the conversion of LC3-I to LC3-II.

Materials:

- HeLa or H1299 cells
- Complete cell culture medium
- Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy
- **Mivorilaner** (SAR405)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and Western blot apparatus
- Primary antibodies: Rabbit anti-LC3B, Mouse anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Induce autophagy by replacing the complete medium with EBSS.
- Treat the cells with a range of concentrations of **Mivorilaner** or DMSO for a specified time (e.g., 4 hours).
- Lyse the cells in lysis buffer and determine the protein concentration.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane and incubate with primary antibodies against LC3B and GAPDH overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescence substrate and an imaging system.
- Quantify the band intensities for LC3-II and GAPDH. The ratio of LC3-II to GAPDH is used to determine the effect of **Mivorilaner** on autophagosome levels.

## Cellular Endocytosis Assay: EEA1 Immunofluorescence

This assay assesses the integrity of early endosomes by observing the localization of Early Endosome Antigen 1 (EEA1), a PI(3)P-binding protein. Vps34 inhibition is expected to delocalize EEA1 from endosomal membranes.

Objective: To visualize the effect of **Mivorilaner** on the localization of EEA1 as an indicator of Vps34 inhibition in the endocytic pathway.

Materials:

- HeLa or other suitable cells grown on coverslips
- **Mivorilaner** (SAR405)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: Mouse anti-EEA1
- Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
- DAPI for nuclear staining
- Fluorescence microscope

#### Procedure:

- Seed cells on coverslips in a 24-well plate and allow them to attach.
- Treat the cells with **Mivorilaner** at various concentrations or DMSO for a defined period (e.g., 2-4 hours).
- Wash the cells with PBS and fix with 4% PFA.
- Permeabilize the cells with permeabilization buffer.
- Block non-specific antibody binding with blocking buffer.
- Incubate the cells with the primary anti-EEA1 antibody.
- Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
- Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
- Analyze the images for changes in EEA1 localization. Inhibition of Vps34 will lead to a diffuse cytoplasmic staining of EEA1 instead of the typical punctate pattern associated with early endosomes.

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